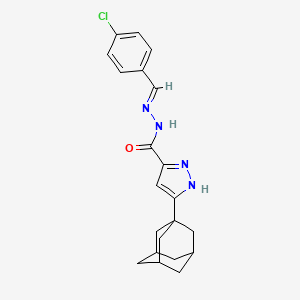

3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMOLBKXMIZEDE-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its unique structural features, which include an adamantyl group, a chlorobenzylidene moiety, and a pyrazole ring. These characteristics suggest potential biological activity, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN4O. The adamantyl group contributes to the rigidity of the compound, potentially enhancing its interaction with biological targets. The presence of the chlorobenzylidene moiety may influence its electronic properties and reactivity.

Structural Features

| Feature | Description |

|---|---|

| Adamantyl Group | Provides rigidity and steric bulk |

| Chlorobenzylidene Moiety | Influences electronic properties |

| Pyrazole Ring | Active site for biological interactions |

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. Research has demonstrated that pyrazole derivatives can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

Anticancer Activity

The potential anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Similar compounds have shown moderate to potent activity against cancer cell lines such as TK-10 and HT-29. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Research has focused on the compound's ability to inhibit key enzymes involved in disease processes. For example, studies on related pyrazole compounds have revealed significant inhibition of xanthine oxidase, an enzyme associated with oxidative stress and inflammation. This suggests that this compound may also exhibit similar enzyme inhibitory effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications enhanced antimicrobial potency.

- Anticancer Activity : In vitro assays demonstrated that pyrazole derivatives could reduce the viability of cancer cells by more than 50% at concentrations as low as 10 µM.

- Enzyme Inhibition : Compounds structurally related to this compound were shown to inhibit xanthine oxidase with IC50 values ranging from 5 to 15 µM.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that pyrazole derivatives, including those structurally related to 3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant antidiabetic properties. For example, derivatives have shown potent inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. In vitro evaluations have demonstrated IC50 values comparable to standard antidiabetic drugs like Acarbose .

Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy. Studies have employed various assays (DPPH, ABTS, FRAP) to assess its radical scavenging ability. Initial findings suggest that the compound can effectively neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Research has focused on the binding affinity of this compound to various biological targets. Interaction studies reveal that it may inhibit key enzymes involved in metabolic pathways, suggesting its utility in drug discovery for metabolic disorders.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the formation of the pyrazole framework through condensation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Contains a chlorobenzylidene group | Lacks adamantyl group; simpler structure |

| N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Similar pyrazole core but with a methoxy substituent | Different electronic properties due to methoxy |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Contains a chloroethoxy substituent | Aldehyde functional group instead of hydrazide |

This table illustrates how this compound stands out due to its combination of specific functional groups that may enhance its biological activity compared to other derivatives.

Case Studies

Several case studies have been documented regarding the applications of pyrazole derivatives in drug development:

- Study on Antidiabetic Activity : A comparative study evaluated multiple pyrazole derivatives against standard antidiabetic agents. The results indicated that compounds with bulky substituents like adamantyl showed improved enzyme inhibition profiles .

- Antioxidant Efficacy Assessment : Another study focused on the antioxidant activities of various pyrazoles, revealing that those with chlorinated phenolic groups exhibited superior radical scavenging abilities compared to their non-chlorinated counterparts .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyrazole ring, adamantyl group, or benzylidene moiety. These modifications influence solubility, stability, and bioactivity:

Key Observations :

- Adamantyl vs.

- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature may improve stability over fluorine, as seen in higher yields for 4-fluorophenyl derivatives (71% in 3d, ).

- Hydrazide Modifications : Substitution with furan () or pyridine () alters π-π stacking and hydrogen-bonding capabilities.

Pharmacological Activity

Pyrazole-carbohydrazides are studied for anticancer, antimicrobial, and anti-inflammatory properties:

- Anticancer Activity : The target compound’s adamantyl group is associated with apoptosis induction in A549 lung cancer cells, similar to tert-butyl analogs (e.g., Compound 26 in showed high growth inhibition via apoptosis) .

- Antimicrobial Activity : Chlorophenyl-substituted derivatives (e.g., ) demonstrate enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The adamantyl group’s rigidity enhances target selectivity, while chlorophenyl groups improve pharmacokinetic profiles .

- Clinical Potential: Derivatives like 3d () and Compound 26 () are promising candidates for anticancer drug development, warranting further in vivo studies.

Q & A

Q. Basic

- FTIR : Identifies C=O (1660–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .

- NMR : ¹H NMR reveals adamantyl protons (δ 1.6–2.1 ppm), pyrazole protons (δ 6.5–7.5 ppm), and imine protons (δ 8.3–8.5 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .

- X-ray Crystallography : SHELXL refinement (e.g., using WinGX/ORTEP) resolves bond lengths (C-N: ~1.35 Å, C=O: ~1.22 Å) and dihedral angles (pyrazole vs. adamantyl: ~45–50°) .

How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess charge transfer and reactivity. Solvent effects (PCM model) refine UV-Vis spectra predictions .

- Molecular Docking (AutoDock/Vina) : Dock into target proteins (e.g., DNA gyrase or sphingosine kinase) using PDB IDs (e.g., 2XCT for gyrase). Key interactions:

- ADME Prediction : SwissADME predicts logP (~3.5) and bioavailability scores (>0.55), guiding drug-likeness .

How do structural modifications (e.g., substituents on benzylidene or adamantyl groups) affect bioactivity?

Q. Advanced

- Substituent Effects :

- Adamantyl Modifications : Bulky adamantyl enhances metabolic stability but may limit membrane permeability .

Methodology : Synthesize analogs (e.g., 3-nitrobenzylidene), test in in vitro assays (MES for anticonvulsant, MTT for cytotoxicity), and correlate with computed electrostatic potential maps .

How to resolve contradictions between experimental and computational data (e.g., bond lengths, bioactivity)?

Q. Advanced

- Crystallographic Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) with X-ray data. Discrepancies >0.05 Å in bond lengths suggest lattice packing effects .

- Bioactivity Discrepancies : Use multi-parametric analysis (e.g., PCA or PLS regression) to correlate docking scores (binding energy) with IC₅₀ values. Outliers may indicate off-target effects .

What are the best practices for evaluating this compound’s potential as a kinase or enzyme inhibitor?

Q. Advanced

Target Selection : Prioritize kinases with hydrophobic active sites (e.g., sphingosine kinase 1) .

Assay Design :

- Fluorescence Polarization : Measure Ki values (e.g., SKi-178: Ki = 1.3 µM for SK1) .

- Enzymatic Inhibition : Use ATP-coupled assays (e.g., NADH depletion for DNA gyrase) .

Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.